molecular formula C12H15NO3 B137450 Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 134388-85-5

Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B137450
CAS No.: 134388-85-5
M. Wt: 221.25 g/mol
InChI Key: GVLQCKKJTOBRSK-UHFFFAOYSA-N
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Description

Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H15NO3. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and presence in various natural products and therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a phenylethylamine derivative with an aldehyde, followed by cyclization to form the tetrahydroisoquinoline core . The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the desired product formation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the ethyl ester and hydroxyl group.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups instead of the hydroxyl group.

    1-Benzyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a benzyl group at the nitrogen atom.

Uniqueness: Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to the presence of both the ethyl ester and hydroxyl group, which can influence its chemical reactivity and biological activity. These functional groups allow for diverse chemical modifications and potential interactions with biological targets .

Properties

IUPAC Name

ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-16-12(15)11-6-9-5-10(14)4-3-8(9)7-13-11/h3-5,11,13-14H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLQCKKJTOBRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(CN1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564953
Record name Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134388-85-5
Record name Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetyl chloride (30 mL, 33 g, 422 mmol) was added carefully to ice-cold anhydrous EtOH and the resulting solution was stirred at RT for 10 min. 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (3.30 g, 14 mmol) was added and the mixture was stirred at 50° C. for 5 h. The solvent was evaporated and the residue was dried under vacuum to yield ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (4.35 g, crude yield>100%) as a yellow solid. MS expected 222.1 found 222.0. 1H NMR (400 MHz, CD3OD): δ 7.06 (d, J=8.4 Hz, 1H), 6.74 (dd, J=8.0, and 2.4 Hz, 1H), 6.69 (d, J=2.4 Hz, 1H), 4.44-4.29 (m, 5H), 3.35 (dd, J=17.2, and 5.2 Hz, 1H), 3.15 (dd, J=17.2, and 11.6 Hz, 1H), 1.35 (t, J=7.2 Hz, 3H).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two

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